molecular formula C9H11NO3S B2494406 ETHYL OXO[(2-THIENYLMETHYL)AMINO]ACETATE CAS No. 959049-65-1

ETHYL OXO[(2-THIENYLMETHYL)AMINO]ACETATE

Cat. No.: B2494406
CAS No.: 959049-65-1
M. Wt: 213.25
InChI Key: KERQHWRTSHHBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl oxo[(2-thienylmethyl)amino]acetate: is an organic compound with the molecular formula C9H11NO3S. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is characterized by the presence of a thienylmethyl group attached to an amino acetate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl oxo[(2-thienylmethyl)amino]acetate typically involves the reaction of ethyl oxoacetate with 2-thienylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through distillation or crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is conducted in large reactors. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl oxo[(2-thienylmethyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thienylmethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen functionalities, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: Ethyl oxo[(2-thienylmethyl)amino]acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and pathways.

Biology: In biological research, the compound is used to investigate its effects on cellular processes. It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound is explored for its potential therapeutic applications. Researchers investigate its pharmacological properties, including its potential as an anti-inflammatory or antimicrobial agent.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. It is also employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl oxo[(2-thienylmethyl)amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl (2-methoxyethyl)aminoacetate
  • Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate
  • Ethyl [(2-hydroxybenzoyl)amino]acetate

Comparison: Ethyl oxo[(2-thienylmethyl)amino]acetate is unique due to the presence of the thienylmethyl group, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-2-13-9(12)8(11)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERQHWRTSHHBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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